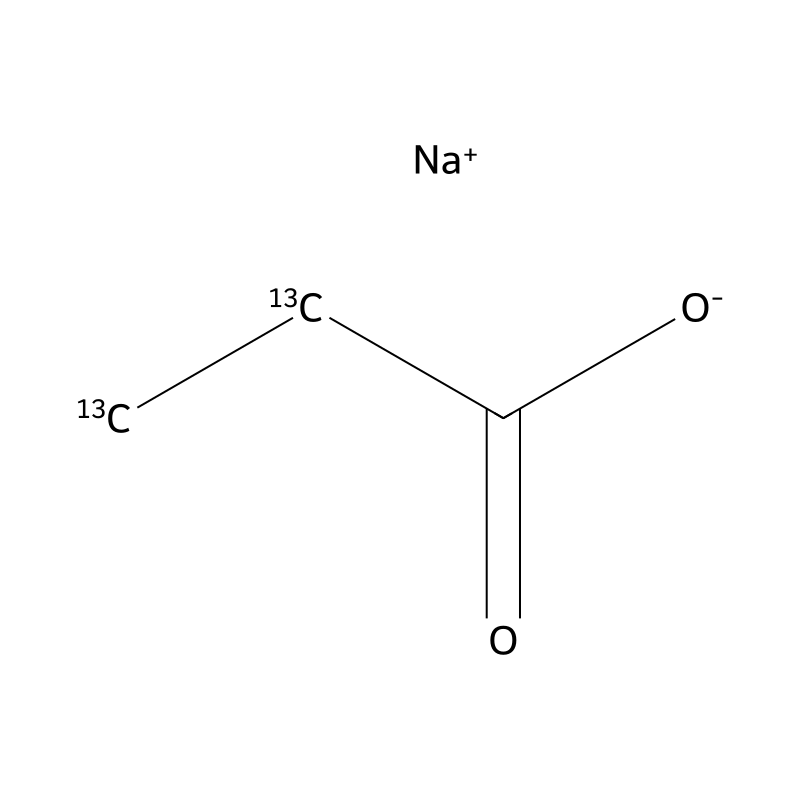

Sodium propionate-2,3-13C2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Sodium propionate-2,3-13C2 is a stable isotope-labeled compound where the propionate ion has carbon isotopes at the second and third positions. The chemical formula for sodium propionate is C3H5O2Na, and the specific labeling with carbon-13 allows for its use in various analytical applications, particularly in metabolic studies and tracer experiments. This compound is recognized for its role as a food preservative and antifungal agent, similar to its unlabeled counterpart, sodium propionate.

Sodium propionate exhibits biological activity primarily as an antifungal agent and food preservative. Its mechanism involves lowering the pH of the environment, which inhibits the growth of mold and yeast. Additionally, sodium propionate has been studied for its potential effects on gut microbiota and metabolism. The incorporation of carbon-13 isotopes allows researchers to trace metabolic pathways more effectively, providing insights into how this compound interacts with biological systems .

The synthesis of sodium propionate-2,3-13C2 typically involves introducing the carbon-13 label during the synthesis of a precursor compound. One approach includes the use of ethyl acetoacetate labeled with carbon-13 at the 2 and 3 positions, which can subsequently undergo hydrolysis and decarboxylation to yield sodium propionate-2,3-13C2. While specific literature detailing this synthesis is limited, it can be inferred from general synthetic methods for labeled compounds .

Sodium propionate-2,3-13C2 has several applications in research and industry:

- Metabolic Studies: Used as a tracer in metabolic experiments to study energy metabolism and biosynthetic pathways.

- Food Industry: Acts as a food preservative due to its antifungal properties.

- Pharmaceutical Research: Investigated for its effects on microbial growth and potential therapeutic applications.

Interaction studies involving sodium propionate-2,3-13C2 focus on its metabolic fate within organisms. These studies often utilize techniques such as nuclear magnetic resonance spectroscopy to track the incorporation of the carbon-13 label into metabolic intermediates. This enables researchers to elucidate pathways involving fatty acid metabolism and other biochemical processes where sodium propionate plays a role .

Sodium propionate-2,3-13C2 shares similarities with other isotopically labeled compounds used in research. Here are some comparable compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Sodium Propionate | C3H5O2Na | Commonly used as a food preservative |

| Sodium Propionate-1,2-13C2 | C3H5O2Na | Labeled at different positions than sodium propionate-2,3-13C2 |

| Sodium Acetate | C2H3O2Na | Used in various biochemical applications; simpler structure |

| Sodium Butyrate | C4H7O2Na | Known for its role in gut health and microbiome modulation |

Uniqueness: Sodium propionate-2,3-13C2's distinct labeling at the second and third carbon positions allows for specific tracking in metabolic studies that other similar compounds do not provide. This specificity enhances its utility in understanding complex biochemical pathways.

GHS Hazard Statements

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant